![molecular formula C7H12ClF2N B1435037 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1803582-38-8](/img/structure/B1435037.png)
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
描述
7,7-Difluoro-6-methyl-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound known for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving fluorinated precursors and azabicyclic compounds.
Reaction Conditions: The key steps include fluorination reactions, cyclization processes, and methylation. These reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Larger reactors and optimized reaction conditions to handle bulk quantities.
Automation: Use of automated systems for precise control of reaction parameters.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological systems and its effects on cellular processes.
Industry:
Material Science:
Chemical Engineering: Used in the design of new chemical processes and products.
作用机制
The mechanism of action of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
相似化合物的比较
7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride: Similar in structure but lacks the methyl group.
6-Methyl-3-azabicyclo[4.1.0]heptane Hydrochloride: Similar but without the fluorine atoms.
Uniqueness: The presence of both fluorine atoms and a methyl group in 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride makes it unique. This combination enhances its chemical stability, reactivity, and potential biological activity compared to its analogs.
属性
IUPAC Name |
7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVDXSNBAWDLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


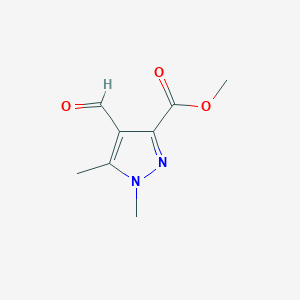
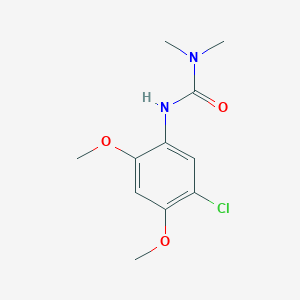
![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)
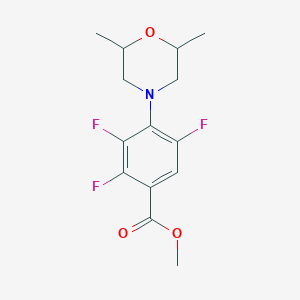
![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)

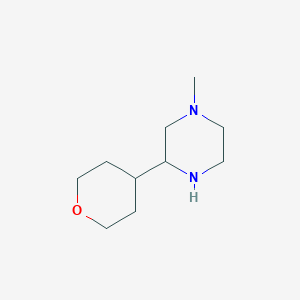
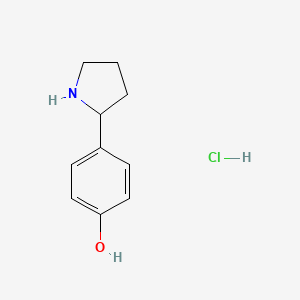
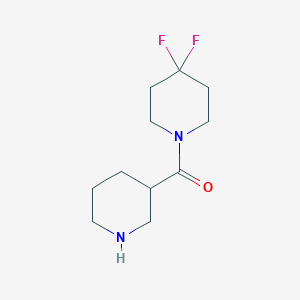



![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)

